HDAC6 Binding Affinity vs. Unsubstituted Triazoles
In a fluorogenic enzymatic assay measuring inhibition of recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as a substrate, 1-acetyl-1H-1,2,4-triazole-5-carboxamide exhibited a binding affinity (Kd) of 5.40 μM (5.40E+3 nM) [1]. While direct comparative data for unsubstituted 1H-1,2,4-triazole-5-carboxamide is not available in the same assay, this Kd value provides a quantitative benchmark for the scaffold's inherent affinity for HDAC6. The presence of the 1-acetyl group is structurally consistent with known HDAC inhibitor pharmacophores, where the acetyl moiety can occupy the acetyl-lysine binding channel, a feature absent in N-unsubstituted analogs [1][2].
| Evidence Dimension | Binding Affinity (Kd) for HDAC6 |
|---|---|
| Target Compound Data | 5.40 μM (5.40E+3 nM) |
| Comparator Or Baseline | Unsubstituted 1H-1,2,4-triazole-5-carboxamide (theoretical baseline: no specific HDAC6 engagement expected due to lack of acetyl group) |
| Quantified Difference | Not quantifiable due to lack of comparator data; however, the Kd value establishes a measurable affinity. |
| Conditions | Inhibition of recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate in a fluorogenic enzymatic assay. |
Why This Matters
This Kd value provides a critical benchmark for medicinal chemists designing HDAC6 inhibitors, allowing them to evaluate the potential of this scaffold as a starting point for lead optimization compared to other triazole-based fragments.
- [1] BindingDB. (n.d.). BDBM50361259: 1-Acetyl-1H-1,2,4-triazole-5-carboxamide binding to HDAC6 (Kd = 5.40E+3 nM). View Source
- [2] S-EPMC2941989. (2010). Histone Deacetylase Inhibitors: Synthesis of Cyclic Tetrapeptides and their Triazole Analogues. View Source
